molecular formula C8H16O3 B6273537 ethyl 2-(hydroxymethyl)-3-methylbutanoate CAS No. 1509626-56-5

ethyl 2-(hydroxymethyl)-3-methylbutanoate

Cat. No.: B6273537
CAS No.: 1509626-56-5
M. Wt: 160.21 g/mol
InChI Key: SLRBAQZDMRTACB-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)-3-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes an ethyl group, a hydroxymethyl group, and a methylbutanoate moiety. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)-3-methylbutanoate can be synthesized through several methods, including esterification reactions. One common approach involves the reaction of 2-(hydroxymethyl)-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction is carried out under controlled conditions to ensure high yield and purity. The resulting ester is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(hydroxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The ester can be reduced to produce the corresponding alcohol.

  • Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: 2-(Hydroxymethyl)-3-methylbutanoic acid

  • Reduction: 2-(Hydroxymethyl)-3-methylbutanol

  • Substitution: Various substituted esters and alcohols

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-3-methylbutanoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The ester is used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism by which ethyl 2-(hydroxymethyl)-3-methylbutanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further reactions to form active drug compounds. The molecular targets and pathways involved vary based on the end product and its intended use.

Comparison with Similar Compounds

  • Ethyl 2-hydroxypropionate

  • Ethyl 3-hydroxybutyrate

  • Ethyl 2-hydroxybutyrate

Uniqueness: Ethyl 2-(hydroxymethyl)-3-methylbutanoate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar esters, making it a valuable compound in various applications.

Properties

CAS No.

1509626-56-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-3-methylbutanoate

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3

InChI Key

SLRBAQZDMRTACB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)C(C)C

Purity

90

Origin of Product

United States

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